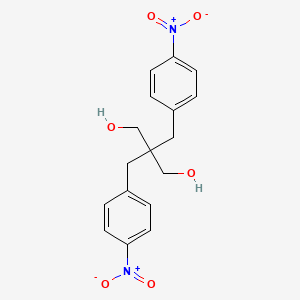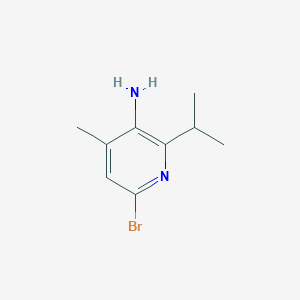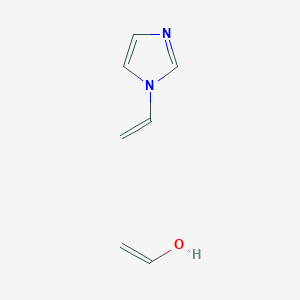
Ethenol; 1-ethenylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenol; 1-ethenylimidazole, also known as 1-ethenyl-1H-imidazole, is a heterocyclic organic compound with the molecular formula C5H6N2. It is characterized by a five-membered ring containing two nitrogen atoms and a vinyl group attached to one of the nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenylimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1-ethenylimidazole often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-ethenylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield various substituted imidazoles.
Substitution: The vinyl group allows for substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogens or other electrophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
1-ethenylimidazole has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is utilized in the production of resins, adhesives, and coatings due to its reactive vinyl group.
Mécanisme D'action
The mechanism of action of 1-ethenylimidazole involves its interaction with various molecular targets and pathways. The vinyl group allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in its use as a cross-linking agent in polymer chemistry and as a precursor in drug synthesis .
Comparaison Avec Des Composés Similaires
Imidazole: Lacks the vinyl group, making it less reactive in certain substitution reactions.
2-methylimidazole: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
4,5-diphenylimidazole: Substituted with phenyl groups, leading to different physical and chemical properties.
Uniqueness: 1-ethenylimidazole’s unique feature is its vinyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring cross-linking and polymerization .
Propriétés
Numéro CAS |
29322-89-2 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
ethenol;1-ethenylimidazole |
InChI |
InChI=1S/C5H6N2.C2H4O/c1-2-7-4-3-6-5-7;1-2-3/h2-5H,1H2;2-3H,1H2 |
Clé InChI |
PMOKHBUJXKEQSQ-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CN=C1.C=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


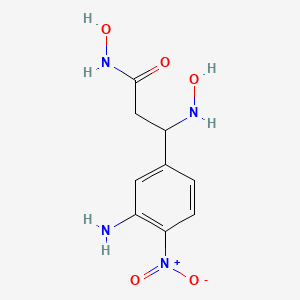
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
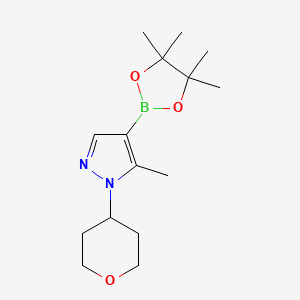


![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)



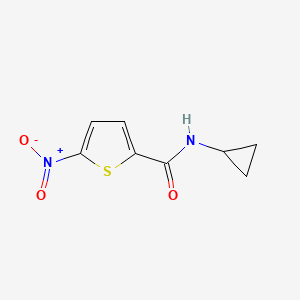
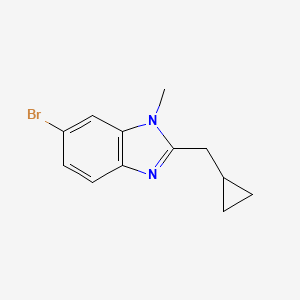
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
